1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features, including a fluorine atom, a nitro group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 4-fluoro-3-nitrophenyl precursor. One common approach is the nitration of 4-fluorobenzene followed by subsequent reactions to introduce the pyrrolidine and carboxylic acid functionalities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.
Substitution: The fluorine atom can be substituted with other groups, altering the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like iron or tin chloride.
Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation products include nitroso derivatives and nitrate esters.
Reduction products include amines and hydroxylamines.
Substitution products can vary widely depending on the substituent introduced.
Scientific Research Applications
1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.
Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a probe in drug discovery.
Industry: The compound's unique properties make it suitable for use in materials science and industrial chemistry.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence its binding affinity and reactivity, leading to various biological and chemical effects.
Comparison with Similar Compounds
1-(3-Fluoro-4-nitrophenyl)ethanone
4-Fluoro-3-nitrophenyl isocyanate
1-(4-Fluoro-3-nitrophenyl)ethanol
Uniqueness: 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid stands out due to its pyrrolidine ring, which is not present in the listed similar compounds. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O5/c12-8-2-1-7(4-9(8)14(18)19)13-5-6(11(16)17)3-10(13)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTOPXTXZVALGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926224-15-9 |
Source
|
Record name | 1-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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